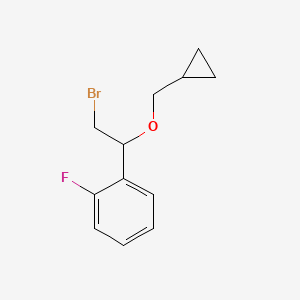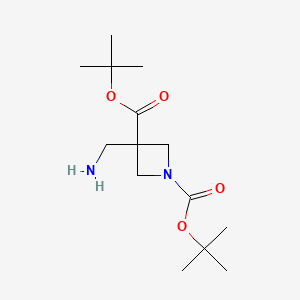
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with a methyl group and an ethanamine chain, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl bromoacetate, followed by reduction with lithium aluminum hydride . The reaction conditions include:
Step 1: Reacting 3-amino-1-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Step 2: Reducing the resulting ester with lithium aluminum hydride in anhydrous ether to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine.
1-Methyl-1H-pyrazole-3-carboxylic acid: A structurally similar compound with different functional groups.
2-(1H-Pyrazol-1-yl)ethanamine: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and ethanamine chain make it a versatile intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
N-methyl-2-(1H-pyrazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-7-4-2-6-3-5-8-9-6/h3,5,7H,2,4H2,1H3,(H,8,9) |
Clave InChI |
SFUWHGNATJAORB-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)



![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)








![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)
